N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(24-16-18-8-3-1-4-9-18)20-12-7-15-27(17-20)22-14-13-21(25-26-22)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,18,20H,1,3-4,7-9,12,15-17H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYBDJMQFSYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 1251594-87-2, is a compound belonging to the piperidine class. This compound has garnered attention for its potential biological activities, particularly in relation to various therapeutic applications. Its molecular formula is , and it has a molecular weight of 378.5 g/mol .
The biological activity of this compound has been evaluated through various studies, focusing on its interactions with specific biological targets. The compound is believed to exert its effects by modulating enzyme activity and receptor interactions, which are crucial in several physiological processes.
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on cathepsin K, an enzyme involved in bone resorption. In vitro assays demonstrated that derivatives of piperidine-3-carboxamide exhibited significant inhibition of cathepsin K activity, with some compounds showing IC50 values as low as 13.52 µM . This suggests potential applications in treating osteoporosis and other bone-related disorders.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications to the piperidine core could enhance biological activity. For instance, introducing different substituents on the phenyl ring or altering the piperidine structure can lead to variations in potency against cathepsin K and other targets .
Case Studies and Research Findings
- Osteoporosis Treatment Potential : In a study involving ovariectomized mice models, compounds similar to this compound showed promising results in reducing bone resorption markers, indicating potential therapeutic benefits for osteoporosis treatment .
- Broad Pharmacological Activity : Computer-aided drug design studies have suggested that this class of compounds may exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The PASS (Prediction of Activity Spectra for Substances) tool indicated potential interactions with various receptors and enzymes, suggesting diverse therapeutic applications .
Summary of Biological Activity
| Activity | Description |
|---|---|
| Cathepsin K Inhibition | Significant inhibition observed; potential for osteoporosis treatment |
| Broad Spectrum Activity | Potential interactions with multiple biological targets based on in silico predictions |
| Structure Modifications | Enhancements in activity noted with specific structural changes |
Scientific Research Applications
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on cathepsin K, an enzyme critical for bone resorption. In vitro assays demonstrated significant inhibition of cathepsin K activity, with some derivatives exhibiting IC50 values as low as 13.52 µM. This suggests potential applications in treating osteoporosis and other bone-related disorders .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications to the piperidine core could enhance biological activity. For instance, altering substituents on the phenyl ring or modifying the piperidine structure can lead to variations in potency against cathepsin K and other targets.
Osteoporosis Treatment Potential
In a study involving ovariectomized mice models, compounds similar to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide showed promising results in reducing bone resorption markers. This indicates potential therapeutic benefits for osteoporosis treatment.
Broad Pharmacological Activity
Computer-aided drug design studies have suggested that this class of compounds may exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The PASS (Prediction of Activity Spectra for Substances) tool indicated potential interactions with various receptors and enzymes, suggesting diverse therapeutic applications .
Study on Anticancer Activity
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This highlights its potential as an anticancer agent.
Anti-inflammatory Effects
In a model using LPS-stimulated macrophages, treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls. This suggests that it may possess anti-inflammatory properties beneficial for conditions characterized by chronic inflammation .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Osteoporosis | Ovariectomized mice | Reduction in bone resorption markers | 2024 |
Q & A
Q. What are the common synthetic routes for N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized using:
- Copper(I) bromide as a catalyst in DMSO at 35°C.
- Cesium carbonate as a base to facilitate deprotonation.
- Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | |
| Amidation | Cyclopropylamine, DCM extraction | 32% |
Q. Which spectroscopic and structural characterization techniques are critical for this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : For confirming proton environments (e.g., cyclohexylmethyl protons at δ 1.0–2.0 ppm) and carbon backbone .
- HRMS (ESI) : To verify molecular weight (e.g., observed m/z 352.2 vs. calculated 352.4) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths (mean C–C bond: 0.005 Å, R factor: 0.064) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening : Substituting Cu(I) with Pd-based catalysts for cross-coupling steps.
- Solvent Effects : Testing polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility .
- Temperature Gradients : Incremental heating (e.g., 35°C → 60°C) to balance reaction rate and side-product formation .
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Variability : Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Purity Validation : Using HPLC (≥98% purity) to exclude impurities affecting bioactivity .
- Structural Analog Analysis : Comparing with derivatives (e.g., pyridazine vs. pyridine cores) to identify SAR trends .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
Q. Which computational methods predict the compound’s binding mode to kinase targets?
Methodological Answer:
Q. Key Data Contradictions and Resolutions
- Bioactivity Variability : A study reported conflicting IC₅₀ values (10 nM vs. 500 nM) for similar analogs. Resolution involved verifying assay pH (7.4 vs. 6.8) and ATP concentrations .
- Stereochemical Ambiguity : X-ray data confirmed the R-configuration of a piperidine intermediate, resolving NMR-based misinterpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
